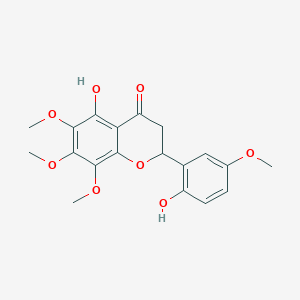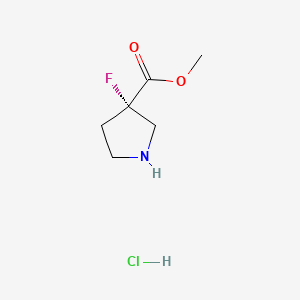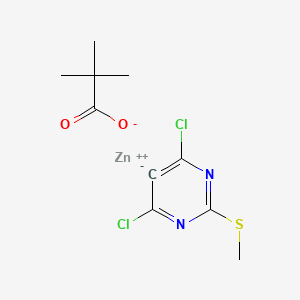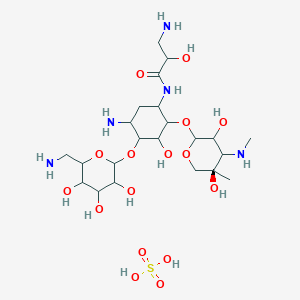
2,3-Dichloro-6-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO and a molecular weight of 300.91 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine atoms at the 2 and 3 positions and an iodine atom at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,6-dichlorotoluene followed by iodination. The chlorination reaction is typically carried out using chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions (50-250°C) . The iodination step can be performed using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-6-iodobenzoic acid.
Reduction: Formation of 2,3-dichloro-6-iodobenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-iodobenzaldehyde involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-withdrawing chlorine and iodine atoms influence the reactivity of the benzaldehyde group. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzaldehyde: Similar structure but lacks the chlorine substituents.
2,6-Dichlorobenzaldehyde: Similar structure but lacks the iodine substituent.
3,6-Dichloro-2-iodobenzaldehyde: Similar structure with different positions of chlorine and iodine atoms.
Uniqueness
2,3-Dichloro-6-iodobenzaldehyde is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring
Propiedades
Fórmula molecular |
C7H3Cl2IO |
|---|---|
Peso molecular |
300.90 g/mol |
Nombre IUPAC |
2,3-dichloro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
Clave InChI |
AVDRSOGRPBJZEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)Cl)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)






![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)


